molecular formula C19H24N4O2 B2373316 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide CAS No. 2097898-17-2

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2373316
CAS No.: 2097898-17-2
M. Wt: 340.427
InChI Key: WGPROODXOWFEOW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide is a synthetic organic compound with notable applications in scientific research. This compound features a complex molecular structure that combines a quinazoline ring with an acetamide group, providing unique properties that make it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide typically involves multiple steps:

  • Formation of the Quinazoline Ring: : The initial step involves the formation of the quinazoline core through cyclization reactions, often using ortho-aminobenzonitriles and suitable carbonyl compounds.

  • Dimethylamino Group Introduction: : A subsequent step introduces the dimethylamino group via nucleophilic substitution or reductive amination.

  • Coupling with Acetamide:

Industrial Production Methods

Industrial-scale production typically employs optimized reaction conditions to maximize yield and purity. This involves using continuous flow chemistry, automated synthesis platforms, and high-throughput screening techniques to refine reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the dimethylamino group, forming N-oxide derivatives.

  • Reduction: : Reduction can occur at various functional groups, depending on the reagents used, often leading to the formation of amine or alcohol derivatives.

  • Substitution: : It is susceptible to electrophilic and nucleophilic substitution reactions, particularly at positions on the quinazoline ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: : Utilizing reagents such as alkyl halides, acyl chlorides, under conditions like reflux in organic solvents.

Major Products

  • Oxidation Products: : N-oxide derivatives.

  • Reduction Products: : Amine or alcohol derivatives.

  • Substitution Products: : Various quinazoline-substituted derivatives.

Scientific Research Applications

This compound has broad scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis for developing more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules, serving as a probe in biochemical assays.

  • Medicine: : Investigated for potential therapeutic effects, particularly in the design of drugs targeting specific enzymes or receptors.

  • Industry: : Utilized in material science for developing novel polymers and advanced materials with tailored properties.

Mechanism of Action

The mechanism of action involves several pathways:

  • Molecular Targets: : Interacts with enzymes and receptors due to its structural compatibility with active sites.

  • Pathways Involved: : Modulates biological pathways by inhibiting or activating key enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide stands out due to its unique combination of structural features:

  • Similar Compounds

    • Quinazoline derivatives: Known for their pharmacological activities.

    • Acetamide compounds: Commonly used in medicinal chemistry for drug development.

This compound's unique structure allows for specific interactions that are not achievable with other similar compounds, highlighting its uniqueness in research and application.

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Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-23(2)19-20-12-14-11-15(7-8-17(14)22-19)21-18(24)10-13-5-4-6-16(9-13)25-3/h4-6,9,12,15H,7-8,10-11H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPROODXOWFEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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